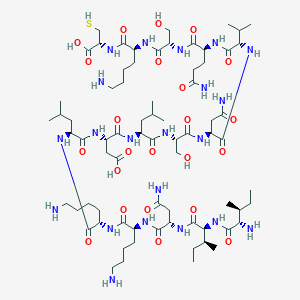
5-HT6R antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-HT6R antagonist 1 is a compound that acts as an antagonist to the serotonin type 6 receptor (5-HT6R). This receptor is a G protein-coupled receptor that is primarily found in the brain and is involved in various cognitive functions, including memory and learning. The compound has shown potential in reversing memory impairments and has applications in the study of neurodegenerative diseases such as Alzheimer’s disease .
Vorbereitungsmethoden
The synthesis of 5-HT6R antagonist 1 involves the creation of 1-(arylsulfonyl-isoindol-2-yl)piperazine derivatives. A sustainable mechanochemical method is used for this synthesis. The process involves the inversion of the sulfonamide bond and its incorporation into the isoindoline scaffold, which switches the functional profile of the compound at Gs signaling without impacting the Cdk5 pathway .
Analyse Chemischer Reaktionen
5-HT6R antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
5-HT6R antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used in the study of chemical reactions and mechanisms involving serotonin receptors.
Biology: It helps in understanding the role of serotonin receptors in various biological processes, including cognitive function and brain development.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease and epilepsy.
Wirkmechanismus
5-HT6R antagonist 1 exerts its effects by blocking the serotonin type 6 receptor (5-HT6R). This receptor is coupled to Gs proteins and mediates excitatory neurotransmission. By blocking this receptor, the compound can enhance glutamatergic and cholinergic neurotransmission in various brain areas, leading to improved cognitive function. The compound also regulates M-currents in the hippocampus, which helps in reducing excitability and improving long-term potentiation .
Vergleich Mit ähnlichen Verbindungen
5-HT6R antagonist 1 is unique in its ability to act as a neutral antagonist at the 5-HT6R-operated Gs signaling and as an inverse agonist at the Cdk5 pathway. Similar compounds include:
SB-258585: An inverse agonist at 5-HT6R-operated Gs and Cdk5 signaling.
SB271046: A 5-HT6R antagonist that upregulates the expression of KCNQ2 in the M-channel.
KMP-10: A non-indole and non-sulfone hydantoin-triazine 5-HT6R ligand with procognitive and anti-obesity properties .
These compounds share similar mechanisms of action but differ in their specific functional profiles and therapeutic applications.
Eigenschaften
Molekularformel |
C17H22F2N6O |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
4-[1-(2,5-difluorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H22F2N6O/c1-3-13(26-14-10-11(18)4-5-12(14)19)15-21-16(20)23-17(22-15)25-8-6-24(2)7-9-25/h4-5,10,13H,3,6-9H2,1-2H3,(H2,20,21,22,23) |
InChI-Schlüssel |
YGKRVQCZWFVTEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NC(=NC(=N1)N2CCN(CC2)C)N)OC3=C(C=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


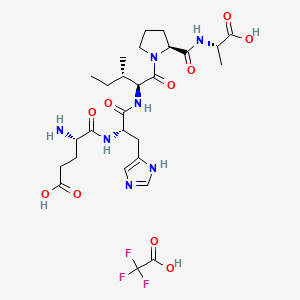
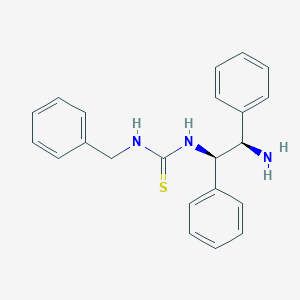
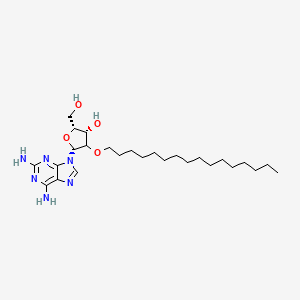
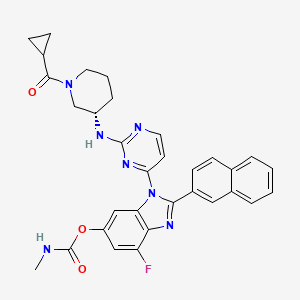


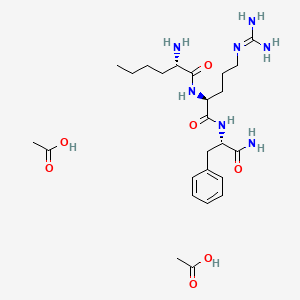
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)



